molecular formula C13H20N2O B411055 2-ethyl-N-(3-pyridinyl)hexanamide

2-ethyl-N-(3-pyridinyl)hexanamide

Cat. No.: B411055
M. Wt: 220.31g/mol
InChI Key: BDGUWVNHJDOYNG-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-pyridinyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with an ethyl group at the 2-position and a 3-pyridinyl aromatic ring at the nitrogen atom. For instance, 2-ethyl-N-(5-methyl-1,5-naphthyl)hexanamide () is synthesized via acylation of an aromatic amine (7-amino-4-methyl-1,8-naphthyridin-2(1H)-one) with 2-ethylhexanoyl chloride in pyridine, yielding a 65% product after purification . Similarly, derivatives like 2-ethyl-N-(4-hydroxyphenyl)hexanamide () are prepared via Mannich reactions, highlighting the versatility of the hexanamide core in accommodating diverse substituents .

This structural feature is critical in medicinal chemistry and materials science, where electronic and steric properties influence bioactivity or material performance.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31g/mol

IUPAC Name

2-ethyl-N-pyridin-3-ylhexanamide

InChI

InChI=1S/C13H20N2O/c1-3-5-7-11(4-2)13(16)15-12-8-6-9-14-10-12/h6,8-11H,3-5,7H2,1-2H3,(H,15,16)

InChI Key

BDGUWVNHJDOYNG-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CN=CC=C1

Canonical SMILES

CCCCC(CC)C(=O)NC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The hexanamide scaffold allows for extensive modification at the aromatic ring and alkyl chain. Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Notes References
2-ethyl-N-(3-pyridinyl)hexanamide 3-pyridinyl C₁₃H₁₉N₂O 219.30 (calculated) N/A Hypothesized bioactivity Inferred
2-ethyl-N-(4-hydroxyphenyl)hexanamide 4-hydroxyphenyl C₁₄H₂₁NO₂ 235.32 61–65 Antidote synthesis (organophosphorus intoxication)
2-ethyl-N-(2-ethylphenyl)hexanamide 2-ethylphenyl C₁₆H₂₅NO 247.38 N/A Structural/physicochemical studies
2-ethyl-N-(5-ethylsulfanyl-thiadiazolyl)hexanamide 5-ethylsulfanyl-1,3,4-thiadiazol-2-yl C₁₂H₂₁N₃OS₂ 287.44 N/A Not reported

Key Observations :

  • Polarity and Solubility : The 3-pyridinyl group increases polarity compared to phenyl analogs (e.g., 2-ethylphenyl in ), likely reducing logP and enhancing aqueous solubility.
  • Bioactivity : Hydroxyphenyl derivatives (e.g., ) are intermediates in antidote development, suggesting that electronic effects (e.g., hydroxyl groups) enhance binding to biological targets like acetylcholinesterase .
  • Steric Effects : Bulky substituents (e.g., thiadiazolyl in ) may hinder synthetic yields or intermolecular interactions.
Application-Specific Comparisons
  • Medicinal Chemistry : Hydroxyphenyl and pyrrolidinylmethyl-substituted hexanamides () are optimized for enhanced blood-brain barrier penetration and enzyme reactivation, critical in antidote design .
  • Materials Science : Pyridine derivatives (e.g., in ) are used in dye chemistry, where substituents tune solubility (e.g., C.I. Solvent Blue 129 vs. Pigment Blue 17) .

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